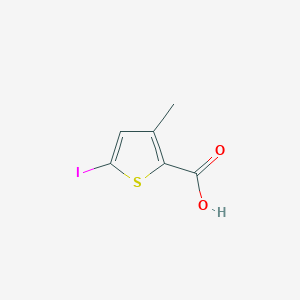
Cytidine 3',5'-cyclic monophosphate monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine 3’,5’-cyclic monophosphate monosodium salt is a cyclic nucleotide that plays a significant role in various biological processes. It is produced by the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . This compound is known for its involvement in cellular signaling pathways and has been identified in multiple biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cytidine 3’,5’-cyclic monophosphate monosodium salt is synthesized through the enzymatic hydrolysis of cytidine 5’-triphosphate. The enzyme cytidylyl cyclase catalyzes this reaction, resulting in the formation of the cyclic nucleotide . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the enzyme’s activity.
Industrial Production Methods
Industrial production of cytidine 3’,5’-cyclic monophosphate monosodium salt involves large-scale enzymatic reactions. The process is optimized to maximize yield and purity, often using recombinant enzymes to enhance efficiency. The product is then purified through various chromatographic techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Cytidine 3’,5’-cyclic monophosphate monosodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form cytidine monophosphate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The cyclic phosphate group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled pH and temperature .
Major Products Formed
The major products formed from these reactions include cytidine monophosphate and various substituted derivatives, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Cytidine 3’,5’-cyclic monophosphate monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nucleotide chemistry and enzymatic reactions.
Biology: The compound is involved in cellular signaling pathways and is used in research on cell communication and regulation.
Mecanismo De Acción
The mechanism of action of cytidine 3’,5’-cyclic monophosphate monosodium salt involves its role as a second messenger in cellular signaling pathways. It is produced by the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . This cyclic nucleotide interacts with specific molecular targets, such as protein kinases, to regulate various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine 3’,5’-cyclic monophosphate monosodium salt: Another cyclic nucleotide involved in cellular signaling.
Adenosine 3’,5’-cyclic monophosphate monosodium salt: A well-known second messenger in various biological processes.
Cytidine 2’,3’-cyclic monophosphate monosodium salt: A similar compound with a different cyclic structure.
Uniqueness
Cytidine 3’,5’-cyclic monophosphate monosodium salt is unique due to its specific role in cellular signaling pathways and its involvement in the regulation of various biological processes. Its distinct cyclic structure and interaction with specific molecular targets set it apart from other similar compounds .
Propiedades
IUPAC Name |
sodium;4-amino-1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAHVNCNTLFRHJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3NaO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)


![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)

![Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate](/img/structure/B13877580.png)







